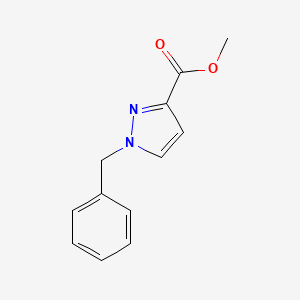

methyl 1-benzyl-1H-pyrazole-3-carboxylate

Description

Significance of Pyrazole (B372694) Scaffold in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental building block in organic synthesis and medicinal chemistry. mdpi.comrsisinternational.orgnih.gov First synthesized in 1883 by German chemist Ludwig Knorr, pyrazoles have since become the focus of numerous research endeavors due to their versatile chemical reactivity and diverse biological activities. semanticscholar.org The unique structural arrangement of the pyrazole nucleus imparts a range of properties that make it a valuable pharmacophore in drug discovery. ias.ac.in

Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and antitumor activities. pharmatutor.orgglobalresearchonline.netijnrd.org This broad bioactivity is exemplified by the number of pyrazole-containing drugs on the market, such as the anti-inflammatory agent celecoxib (B62257) and the analgesic dipyrone. nih.govnih.gov The success of these drugs has spurred further investigation into novel pyrazole derivatives.

Beyond pharmaceuticals, pyrazole compounds have found applications in agrochemicals as herbicides and pesticides, as well as in materials science in the development of dyes and polymers. globalresearchonline.netchemimpex.com The synthetic accessibility and the ability to readily functionalize the pyrazole ring at various positions allow chemists to fine-tune the steric and electronic properties of the resulting molecules, leading to a diverse library of compounds with tailored functions. globalresearchonline.net The primary method for synthesizing the pyrazole core involves the cyclocondensation reaction between a hydrazine (B178648) and a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated ketone. nih.govmdpi.com

Research Context of Methyl 1-Benzyl-1H-Pyrazole-3-Carboxylate within the Pyrazole Class

This compound is a specific derivative that embodies several key structural features common in modern chemical research. While this exact molecule is not as extensively documented as some of its isomers, its constituent parts—the N-benzyl group, the pyrazole core, and the methyl carboxylate at the 3-position—are all subjects of significant scientific interest.

The N-benzyl group is a common substituent in bioactive pyrazoles. Its presence can influence the compound's pharmacokinetic properties and its interaction with biological targets. Research on various 1-benzyl-pyrazole derivatives has highlighted their potential in developing new therapeutic agents, including anticancer agents. nih.gov For instance, derivatives of 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid have been synthesized and investigated for their biological properties. tandfonline.com

The carboxylate group, particularly a methyl or ethyl ester at the C3 or C5 position of the pyrazole ring, is a crucial functional handle. It serves as a key intermediate for the synthesis of more complex molecules such as amides, hydrazides, and other heterocyclic systems. tandfonline.commdpi.com Pyrazole-3-carboxylic acid derivatives, in particular, have been evaluated for their antibacterial activities. mdpi.com The ester functionality offers a versatile point for modification, allowing for the generation of a wide range of derivatives with potentially interesting medicinal and biological properties. mdpi.com

Therefore, this compound can be contextualized as a valuable building block in synthetic and medicinal chemistry. It provides a scaffold that can be further elaborated to explore new chemical space in the search for novel bioactive compounds. Its structure is related to other pyrazole carboxylates that have been used as intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com The combination of the N-benzyl group and the C3-carboxylate moiety makes it a promising substrate for the development of new compounds with potential anti-inflammatory, analgesic, or antimicrobial properties, areas where pyrazole chemistry has historically shown great promise. nih.govchemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-benzylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12(15)11-7-8-14(13-11)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBJGGPNBGBTAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 1 Benzyl 1h Pyrazole 3 Carboxylate and Analogous Derivatives

Classical Pyrazole (B372694) Annulation Strategies

Classical methods for pyrazole synthesis are dominated by reactions that form the heterocyclic ring through the condensation of two key building blocks. These strategies are valued for their reliability and the accessibility of starting materials.

Cyclocondensation reactions are the cornerstone of pyrazole synthesis, involving the reaction of a hydrazine (B178648) derivative with a compound containing a 1,3-dicarbonyl or equivalent functionality. researchgate.net This approach is widely used for preparing polysubstituted pyrazoles. mdpi.comnih.gov The regioselectivity of the reaction can often be influenced by the steric and electronic properties of the substituents on both reactants. nih.gov

A notable one-pot method for the synthesis of pyrazole-3-carboxylates involves the cyclization of hydrazone dianions with dioxalate esters. nih.gov In this procedure, hydrazones are treated with a strong base, such as n-butyllithium, to generate a dianion. This highly nucleophilic intermediate then reacts with an electrophile like diethyl dioxalate. mdpi.com The subsequent intramolecular cyclization and dehydration afford the pyrazole-3-carboxylate ring system. This method has been shown to produce the desired products in good yields. For instance, the cyclization of diethyl oxalate (B1200264) with the dianions of various hydrazones resulted in pyrazole-3-carboxylates in yields of approximately 53%. nih.govmdpi.com

Table 1: Synthesis of Pyrazole-3-carboxylates via Hydrazone Dianions

| Hydrazone Precursor | Reagents | Product | Yield (%) | Reference |

|---|

Another effective strategy involves the reaction of arylhydrazines with 1,3-dicarbonyl compounds that are generated in situ. nih.gov This approach avoids the isolation of potentially unstable diketoesters. In a representative example, a ketone is first reacted with diethyl oxalate to form a diketoester intermediate. This intermediate is not isolated but is directly treated with an arylhydrazine. nih.gov The ensuing cyclocondensation reaction yields 1,3,4,5-substituted pyrazoles. This method has been reported to produce the desired 1,5-isomers in yields ranging from 60-66%, alongside N-arylhydrazone byproducts in 24-31% yields. nih.gov

Table 2: One-Pot Synthesis of Pyrazoles from In-Situ Generated Diketoesters

| Ketone | Reagents | Arylhydrazine | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Various Ketones | Diethyl Oxalate | Arylhydrazine | 1,5-disubstituted pyrazoles | 60-66 | nih.gov |

Table 3: Pyrazole Ester Synthesis from Hydrazine Hydrate (B1144303) and Dioxo-Esters

| Dioxo-Ester Source | Reagents | Product | Overall Yield (%) | Reference |

|---|

Pyranones serve as versatile precursors for the synthesis of pyrazole derivatives. mdpi.com The condensation of 2,3-dihydro-4H-pyran-4-ones with arylhydrazines provides an efficient route to 5-substituted pyrazoles. nih.gov This reaction is often carried out in ethanol (B145695) and can be catalyzed by solid acids like montmorillonite (B579905) KSF. This method has demonstrated good yields, typically ranging from 57% to 86%. nih.govmdpi.com The transformation involves the opening of the pyranone ring followed by cyclization with the hydrazine to form the stable pyrazole aromatic system.

Table 4: Synthesis of 5-Substituted Pyrazoles from Pyranones

| Pyranone Substrate | Arylhydrazine | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,3-dihydro-4H-pyran-4-ones | Various Arylhydrazines | Montmorillonite KSF / Ethanol | 5-substituted pyrazoles | 57-86 | nih.gov, mdpi.com |

The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing the pyrazole ring. nih.gov This reaction typically involves a 1,3-dipole, such as a diazo compound, reacting with a dipolarophile, such as an alkyne or alkene. acs.org A significant advantage of this method is the ability to control regioselectivity, especially in multicomponent, one-pot procedures. nih.gov

A common approach involves the in situ generation of diazo compounds from stable precursors like tosylhydrazones, which circumvents the need to handle potentially hazardous and unstable diazo intermediates. mdpi.com These in situ generated diazo compounds can then react with terminal alkynes to furnish 3,5-disubstituted pyrazoles regioselectively. acs.org Yields for these one-pot processes can vary, with reports showing ranges from 24% to 79% depending on the specific substrates and reaction conditions. mdpi.com This strategy provides a convergent and efficient route to a wide array of functionalized pyrazoles. acs.orgorganic-chemistry.org

Table 5: Pyrazole Synthesis via 1,3-Dipolar Cycloaddition

| Diazo Precursor | Dipolarophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aldehydes + Tosylhydrazines | Terminal Alkynes | One-pot | 3,5-disubstituted pyrazoles | 24-67 | mdpi.com |

| Aldehydes + Tosylhydrazines | N-vinylimidazole | One-pot | 3-substituted pyrazoles | 32-79 | mdpi.com |

1,3-Dipolar Cycloaddition Reactions

Vinyl Derivatives with Nitrilimines

A prominent method for the synthesis of pyrazole derivatives involves the 1,3-dipolar cycloaddition reaction of nitrilimines with various dipolarophiles, including vinyl derivatives. lookchem.comresearchgate.netmdpi.com Nitrilimines, typically generated in situ from the dehydrohalogenation of hydrazonoyl halides, are highly reactive intermediates. researchgate.net

The reaction proceeds via a [3+2] cycloaddition mechanism where the nitrilimine acts as a three-atom component and the carbon-carbon double bond of the vinyl derivative serves as a two-atom component. This concerted reaction leads to the formation of a five-membered pyrazoline ring, which can then be aromatized to the corresponding pyrazole. The regioselectivity of the cycloaddition is a key aspect of this methodology, often leading to the specific formation of desired isomers. lookchem.commdpi.com For instance, the reaction of C,N-diaryl nitrilimines with 2-methyl-2-vinyl oxirane has been shown to produce 5-(2-methyloxiranyl)-4,5-dihydropyrazole derivatives with high regioselectivity. lookchem.com

This approach offers a versatile route to a wide array of substituted pyrazoles by varying the substituents on both the nitrilimine and the vinyl derivative. researchgate.netrsc.org

| Reactant 1 (Nitrilimine Precursor) | Reactant 2 (Vinyl Derivative) | Product | Key Features |

| Hydrazonoyl halides | Alkenes | 1,3,5-Substituted pyrazoles | In situ generation of nitrilimine; high regioselectivity. nih.gov |

| C,N-diaryl hydrazonoyl halides | 2-Methyl-2-vinyl oxirane | 5-(2-methyloxiranyl)-4,5-dihydropyrazoles | Regioselective formation of novel pyrazoline derivatives. lookchem.com |

| Nitrilimines | Thioaurones | Spiro-2-pyrazolines | Highly regioselective 1,3-dipolar cycloaddition. mdpi.com |

Ethyl Diazoacetate with α-Methylene Carbonyls

The reaction of ethyl diazoacetate with α-methylene carbonyl compounds represents another effective strategy for the synthesis of pyrazole-3-carboxylate derivatives. This method also falls under the category of [3+2] cycloaddition reactions, where ethyl diazoacetate serves as the 1,3-dipole. researchgate.net

In this synthetic route, the α-methylene group of the carbonyl compound acts as the dipolarophile. The reaction typically proceeds by the addition of the diazo compound to the activated double bond, followed by cyclization and elimination of a molecule, often water, to yield the aromatic pyrazole ring. The use of α,β-unsaturated carbonyl compounds containing a β-hydrogen can lead to the formation of 3,5-disubstituted-1H-pyrazoles under microwave irradiation and solvent-free conditions. mdpi.com

A notable advantage of this method is the direct introduction of the carboxylate group at the 3-position of the pyrazole ring, which is a key structural feature of the target compound, methyl 1-benzyl-1H-pyrazole-3-carboxylate. The versatility of this approach allows for the synthesis of a diverse library of pyrazole derivatives by modifying the structure of the α-methylene carbonyl reactant. researchgate.netmdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Ethyl diazoacetate | α,β-Unsaturated carbonyls | Oxone, CTAB | 3,5-Substituted pyrazoles mdpi.com |

| Ethyl diazoacetate | Vinyl sulfonyl fluorides | Triethylamine | Pyrazole core via Michael addition and SO2 elimination researchgate.net |

Dialkyl Azodicarboxylates with Propargylamines

A modern and efficient approach for the synthesis of functionalized pyrazoles involves the [3+2] cycloaddition of dialkyl azodicarboxylates with propargylamines. This phosphine-free method proceeds at room temperature and provides a diverse range of pyrazole derivatives with high selectivity. nih.govorganic-chemistry.org

The reaction mechanism involves the propargylamine (B41283) acting as a three-carbon synthon and the dialkyl azodicarboxylate as the nitrogen source for the pyrazole ring. This methodology is advantageous due to its mild reaction conditions and the use of readily available starting materials. It has been noted that the presence of electron-withdrawing substituents on the nitrogen atom of the propargylamine can inhibit the desired reaction. nih.gov

This synthetic strategy offers a direct route to polysubstituted pyrazoles, and by selecting appropriate starting materials, it can be adapted for the synthesis of analogs of this compound.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| Propargylamines | Dialkyl azodicarboxylates | Room temperature, phosphine-free | Functionalized pyrazoles | Good yields nih.govorganic-chemistry.org |

Modern Synthetic Approaches

Recyclization Reactions

Recyclization reactions of heterocyclic compounds provide a powerful tool for the synthesis of new heterocyclic systems. A relevant example is the reaction of 1H-pyrrole-2,3-dione derivatives with monosubstituted hydrazines to yield pyrazole analogs. While direct examples with 1H-pyrrole-2,3-diones are specific, analogous transformations with structurally similar compounds have been well-documented. For instance, the recyclization of 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones with hydrazine hydrate has been developed to produce a wide scope of differently substituted pyrrolopyrazolones. nih.gov

This type of reaction typically involves the nucleophilic attack of hydrazine on the carbonyl group of the pyrrole-2,3-dione ring, leading to ring opening. Subsequent intramolecular cyclization and dehydration then lead to the formation of the stable pyrazole ring. The reaction conditions, such as solvent and temperature, can be optimized to improve the yield of the desired pyrazole product. nih.gov This method highlights a creative approach to pyrazole synthesis by transforming one heterocyclic system into another.

| Starting Material | Reagent | Product | Key Features |

| 2-Alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones | Hydrazine hydrate | 3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones | Ring-opening and recyclization strategy. nih.gov |

| 4-Acyl-1H-pyrrole-2,3-dione | Methylhydrazine | N-Methylpyrazoles | Regiodivergent synthesis of 3,4- and 4,5-disubstituted N-methylpyrazoles. mdpi.com |

Metal-Catalyzed and Metal-Free Approaches

In recent years, both metal-catalyzed and metal-free synthetic strategies have been extensively developed for the synthesis of pyrazole derivatives, offering advantages such as mild reaction conditions, high yields, and functional group tolerance.

Metal-Catalyzed Approaches:

Various transition metals, including palladium, copper, silver, and ruthenium, have been employed as catalysts in pyrazole synthesis. mdpi.comnih.govorganic-chemistry.orgresearchgate.net For example, a palladium-catalyzed one-pot coupling of sugar-bound alkynes, hydrazine hydrate, and acid chlorides has been used to synthesize aryl pyrazole analogues. nih.gov Silver-catalyzed reactions of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate have been shown to produce trifluoromethylated pyrazole derivatives in moderate to excellent yields. mdpi.com Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides another route to a broad range of pyrazole derivatives. organic-chemistry.org

Metal-Free Approaches:

Concurrent with the development of metal-catalyzed methods, several metal-free approaches have also been reported. These methods often utilize environmentally benign reagents and conditions. For instance, a metal-free synthesis of pyrazoles has been achieved using aldehyde hydrazones and acetylenic esters. researchgate.net This method allows for the creation of a library of molecules with a wide range of functional groups. mdpi.comresearchgate.net Additionally, molecular iodine has been used as a catalyst to synthesize sulfonated pyrazoles from sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates under mild conditions. mdpi.com Visible light photoredox catalysis has also emerged as a powerful tool for the synthesis of polysubstituted pyrazoles from hydrazine and various Michael acceptors under very mild conditions with air as the terminal oxidant. organic-chemistry.org

| Approach | Catalyst/Reagent | Starting Materials | Product |

| Metal-Catalyzed | Palladium | Sugar-bound alkyne, hydrazine hydrate, acid chlorides | Aryl pyrazole analogues nih.gov |

| Metal-Catalyzed | Silver | N'-benzylidene tolylsulfonohydrazides, ethyl 4,4,4-trifluoro-3-oxobutanoate | Trifluoromethylated pyrazoles mdpi.com |

| Metal-Catalyzed | Copper | β,γ-Unsaturated hydrazones | Pyrazole derivatives organic-chemistry.org |

| Metal-Free | None | Aldehyde hydrazones, acetylenic esters | Pyrazoles and chromenopyrazoles mdpi.comresearchgate.net |

| Metal-Free | Molecular Iodine | Sulfonyl hydrazides, 1,3-diketones, sodium sulfinates | Sulfonated pyrazoles mdpi.com |

| Metal-Free | Visible Light/Photoredox | Hydrazine, Michael acceptors | Polysubstituted pyrazoles organic-chemistry.org |

Suzuki Coupling in Pyrazole Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for the formation of carbon-carbon bonds and has been effectively applied to the synthesis of substituted pyrazoles. This palladium-catalyzed reaction typically involves the coupling of a halo-pyrazole with a boronic acid or ester. While direct Suzuki coupling to form the C-benzyl bond at the 3-position is less common, the methodology is invaluable for creating aryl-substituted pyrazoles which can be precursors. For instance, a 3-halo-pyrazole-carboxylate can be coupled with an appropriate boronic acid.

A study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles, including pyrazoles, demonstrated the feasibility of such reactions under specific conditions. The use of bulky phosphine (B1218219) ligands like SPhos and XPhos was found to be effective. researchgate.netnih.gov For example, the coupling of a protected 3-chloroindazole, a fused pyrazole system, proceeded in high yield, showcasing the utility of this reaction for C-C bond formation on the pyrazole core. nih.gov

Subsequent N-benzylation would then be required to obtain the final target molecule. The reaction of benzyl (B1604629) halides with potassium aryltrifluoroborates under Suzuki-Miyaura conditions also highlights the utility of benzyl electrophiles in palladium-catalyzed cross-coupling reactions. nih.gov

Table 1: Suzuki-Miyaura Coupling of a Protected Chloroindazole nih.gov

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 |

| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 92 |

I2-Mediated Oxidative C-N Bond Formation

An environmentally benign and metal-free approach to pyrazole synthesis involves the use of molecular iodine as a mediator for oxidative C-N bond formation. organic-chemistry.org This one-pot protocol typically starts from α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org The reaction proceeds through the in-situ formation of a hydrazone intermediate, which then undergoes iodine-mediated oxidative cyclization to yield the pyrazole ring. researchgate.net This method is highly regioselective and offers a practical route to a variety of substituted pyrazoles. organic-chemistry.org

To synthesize a precursor for this compound using this method, one could envision a reaction between a β-ketoester derivative and benzylhydrazine, followed by an iodine-mediated cyclization. This approach would directly install the N-benzyl group and the pyrazole core in a single pot.

Table 2: I2-Mediated Synthesis of Pyrazole Derivatives from α,β-Unsaturated Carbonyls organic-chemistry.org

| Entry | α,β-Unsaturated Carbonyl | Hydrazine | Solvent | Yield (%) |

| 1 | Chalcone | Phenylhydrazine (B124118) HCl | Ethanol | 92 |

| 2 | Cinnamaldehyde | Phenylhydrazine HCl | Ethanol | 85 |

| 3 | Ethyl Acetoacetate (B1235776) | Phenylhydrazine HCl | Ethanol | 78 |

Acceptorless Dehydrogenative Coupling

Acceptorless dehydrogenative coupling (ADC) has emerged as a green and atom-economical method for the synthesis of N-heterocycles. This strategy avoids the use of stoichiometric oxidants, producing only hydrogen gas and water as byproducts. Ruthenium and manganese-based catalysts have been effectively employed for the synthesis of pyrazoles from 1,3-diols and hydrazines. nih.govacs.orgsemanticscholar.org

This reaction proceeds through the dehydrogenation of the diol to a 1,3-dicarbonyl intermediate, which then condenses with the hydrazine to form the pyrazole ring. While specific examples for the synthesis of pyrazole-3-carboxylates via this method are not abundant, the general applicability of the reaction to a wide range of substrates suggests its potential for accessing appropriately functionalized precursors. A three-component reaction involving a diol, a hydrazine, and a source for the carboxylate group could be a potential, though challenging, route.

Table 3: Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling for Pyrazole Synthesis acs.org

| Entry | 1,3-Diol | Arylhydrazine | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 1,3-Propanediol | Phenylhydrazine | Ru₃(CO)₁₂/NHC-phosphine | Cs₂CO₃ | o-Xylene | 85 |

| 2 | 1,3-Butanediol | Phenylhydrazine | Ru₃(CO)₁₂/NHC-phosphine | K₂CO₃ | Toluene | 78 |

Green Chemistry Principles in Synthesis

Ultrasound-Mediated Catalysis

The application of ultrasound irradiation in organic synthesis aligns with the principles of green chemistry by often leading to shorter reaction times, higher yields, and milder reaction conditions. In the context of pyrazole synthesis, ultrasound has been shown to facilitate the condensation of hydrazine derivatives with β-keto esters under solvent-free conditions. researchgate.net This method provides a rapid and efficient route to pyrazolone (B3327878) derivatives, which are structurally related to pyrazole-3-carboxylates.

The synthesis of pyrazole derivatives from chalcones has also been achieved using ultrasound, highlighting a sustainable and environmentally friendly approach that significantly reduces energy consumption and solvent usage. researchgate.net

Table 4: Ultrasound-Assisted Synthesis of Pyrazolones from β-Keto Esters researchgate.net

| Entry | β-Keto Ester | Hydrazine | Time (min) | Yield (%) |

| 1 | Ethyl Acetoacetate | Phenylhydrazine | 5 | 95 |

| 2 | Ethyl Benzoylacetate | Hydrazine Hydrate | 7 | 92 |

Microwave-Assisted Reactions

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, offering significant advantages in terms of reaction speed, efficiency, and energy consumption. The synthesis of pyrazole derivatives is particularly amenable to microwave heating. A review of microwave-assisted pyrazole synthesis highlights numerous examples where reaction times are dramatically reduced from hours to minutes, with often improved yields compared to conventional heating methods. dergipark.org.tr

The synthesis of 1H-pyrazolecarboxylates has been specifically reported using microwave irradiation, demonstrating the direct applicability of this technology for obtaining the core structure of the target molecule. dergipark.org.tr For instance, the reaction of enaminonitrile and malononitrile (B47326) with cyanoacetamide in the presence of sodium ethoxide under microwave irradiation (300 MW) for 2-4 minutes affords pyrazole derivatives in high yields. organic-chemistry.org

Table 5: Microwave-Assisted Synthesis of Pyrazole Derivatives researchgate.netresearchgate.net

| Entry | Reactants | Catalyst/Base | Power (W) | Time (min) | Yield (%) |

| 1 | β-Ketoester, Hydrazine, Aldehyde | None | 420 | 10 | 51-98 |

| 2 | Enaminonitrile, Malononitrile, Cyanoacetamide | NaOEt | 300 | 2-4 | High |

N-Alkylation Strategies for Benzyl Substitution

The final and crucial step in the synthesis of this compound is the introduction of the benzyl group at the N1 position of the pyrazole ring. The regioselectivity of this alkylation is a key consideration, as alkylation can potentially occur at either of the two nitrogen atoms in the pyrazole ring.

A systematic study on the N-alkylation of 3-substituted pyrazoles, including ethyl 1H-pyrazole-3-carboxylate, has shown that the reaction with various alkylating agents in the presence of a base like potassium carbonate largely favors the formation of the 1-substituted regioisomer. researchgate.net This regioselectivity is influenced by both steric and electronic factors.

The direct benzylation of ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate with benzyl chloride in the presence of potassium carbonate in acetonitrile (B52724) has been reported to give the corresponding N-benzyl derivative in 82% yield after refluxing for 10 hours. nih.gov This demonstrates a straightforward and effective method for the N-benzylation step. Phase transfer catalysis (PTC) also presents a powerful and efficient method for the N-alkylation of pyrazoles, often providing high yields under mild, solvent-free conditions. researchgate.net

Table 6: N-Benzylation of Ethyl Pyrazole-Carboxylate nih.gov

| Entry | Pyrazole Substrate | Alkylating Agent | Base | Solvent | Conditions | Yield (%) |

| 1 | Ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate | Benzyl chloride | K₂CO₃ | Acetonitrile | Reflux, 10 h | 82 |

Benzylation of Pyrazole Precursors

The introduction of a benzyl group onto the nitrogen of a pre-formed pyrazole ring is a common and effective synthetic strategy. This process hinges on the chemical properties of the pyrazole ring itself. An N-unsubstituted pyrazole contains two nitrogen atoms: an acidic, pyrrole-like nitrogen (N1) and a basic, pyridine-like nitrogen (N2). nih.gov The proton on the N1 nitrogen is acidic and can be removed by a base, creating a nucleophilic pyrazolate anion. This anion can then react with an electrophile, such as benzyl chloride or benzyl bromide, in a nucleophilic substitution reaction to form the N-benzylated product.

The substitution at the pyrrole-like nitrogen abolishes the acidic character and the ability of the heterocycle to act as a hydrogen bond donor. researchgate.net A typical procedure involves reacting the N-unsubstituted pyrazole precursor with a benzyl halide in the presence of a base. For instance, the synthesis of ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate was achieved by heating a mixture of ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate, benzyl chloride, and potassium carbonate in acetonitrile. nih.gov

It is important to note that the alkylation of asymmetrically substituted 1H-pyrazoles can potentially lead to a mixture of regioisomeric N-substituted products. ktu.edu For example, the methylation of a tautomeric 1H-pyrazole-4-carboxylate with methyl iodide yielded an inseparable mixture of two regioisomers. ktu.edu The choice of solvent and base can influence the ratio of these isomers, but separation can be challenging.

Regioselectivity in Pyrazole Synthesis

The synthesis of the pyrazole ring itself, typically through the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine, presents a significant challenge in terms of regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomeric pyrazoles can be formed. The control over which isomer is produced is a critical aspect of pyrazole synthesis.

Influence of Hydrazine Nature on Regioisomer Formation

The structure of the hydrazine derivative used in the cyclocondensation reaction has a profound impact on the regiochemical outcome. A notable difference is observed when comparing alkylhydrazines (e.g., methylhydrazine) with arylhydrazines (e.g., phenylhydrazine). nih.gov

When reacting with an acetylenic ketone, the regioselectivity is dictated by the relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine. nih.gov

Alkylhydrazines: In methylhydrazine, the nitrogen atom bearing the methyl group is significantly more nucleophilic. This nitrogen atom initiates the reaction by a Michael addition to the triple bond of the acetylenic ketone, leading preferentially to one regioisomer. nih.gov

Arylhydrazines: In an aryl hydrazine, the primary amine (NH2) is the more nucleophilic center. It is this nitrogen that first attacks the triple bond, followed by an intramolecular attack of the secondary amine on the carbonyl group, resulting in the opposite regioisomer as the major product. nih.gov

This principle is further illustrated in the one-pot synthesis of highly functionalized phenylaminopyrazoles, where the substituted nitrogen atom of methyl- or benzyl-hydrazine selectively displaces a methylthio group to initiate the cyclization, leading to a single N1-substituted pyrazole derivative. nih.gov The steric bulk of the substituent on the hydrazine also plays a role; as the size of the alkyl group increases (e.g., from methyl to isopropyl to tert-butyl), the reaction rate can decrease, or different isomers may be formed. orgsyn.org

The following table summarizes the observed regioselectivity in the reaction of acetylenic ketones with different hydrazines. nih.gov

| Hydrazine Type | Major Regioisomer | Ratio (Major:Minor) | Rationale |

| Methylhydrazine | Isomer with methyl on N1 adjacent to the former ketone's carbonyl carbon | 93:3 to 97:3 | The more nucleophilic methyl-substituted nitrogen attacks first. |

| Arylhydrazine | Isomer with aryl on N1 adjacent to the former alkyne's terminal carbon | 87:13 to 99:1 | The more nucleophilic primary amine nitrogen attacks first. |

Control of Substitution Pattern in Pyrazole Ring Construction

Beyond the choice of hydrazine, the substitution pattern of the 1,3-dicarbonyl component is a key factor in directing regioselectivity. The electronic and steric properties of the substituents (termed R¹ and R³) on the dicarbonyl compound influence which carbonyl group is preferentially attacked by the hydrazine. mdpi.com

For example, in the condensation of 4,4,4-trifluoro-1-arylbutan-1,3-diketones with various arylhydrazines, high regioselectivity is achieved, favoring the isomer where the aryl-substituted nitrogen is adjacent to the carbon bearing the aryl group of the diketone. nih.gov The selectivity in this case is remarkably high (98:2), especially when conducted in N,N-dimethylacetamide, compared to equimolar mixtures obtained under conventional conditions in ethanol. nih.gov However, this high degree of control is lost when the strongly electron-withdrawing CF₃ group is replaced by a less influential CH₃ or CHF₂ group. nih.gov

Similarly, the reaction of β-enamino diketones with various N-mono-substituted hydrazines can afford 5-substituted pyrazole-4-carboxylates as the major products with good yields. ktu.edumdpi.com The reaction conditions, including the choice of catalyst, can also be optimized to enhance regioselectivity. For instance, a nano-ZnO catalyzed procedure for the condensation of ethyl acetoacetate and phenylhydrazine produced 3-methyl-1-phenyl-1H-pyrazol-5-ol in an excellent 95% yield. nih.gov

The table below presents examples of regioselective pyrazole synthesis from 1,3-dicarbonyl compounds.

| 1,3-Dicarbonyl Substituents (R¹, R³) | Hydrazine | Solvent | Regioisomer Ratio (Major:Minor) | Reference |

| Aryl, CF₃ | Arylhydrazine | N,N-Dimethylacetamide | 98:2 | nih.gov |

| Aryl, CF₃ | Arylhydrazine | Ethanol | ~50:50 | nih.gov |

| Aryl, CH₃ | Arylhydrazine | N/A | Loss of control observed | nih.gov |

| β-enamino diketone | Phenylhydrazine | Ethanol | Major product formed | ktu.edumdpi.com |

| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO catalyst | 95% yield (single isomer) | nih.gov |

By carefully selecting both the hydrazine derivative and the substituted 1,3-dicarbonyl precursor, chemists can exert significant control over the substitution pattern of the resulting pyrazole ring, enabling the targeted synthesis of specific isomers like this compound.

Chemical Reactivity and Derivatization Studies

Reactivity of the Pyrazole-3-Carboxylate Moiety

The ester functional group is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives through nucleophilic acyl substitution and condensation reactions.

The transformation of the pyrazole-3-carboxylate moiety typically begins with the hydrolysis of the methyl ester to the corresponding carboxylic acid, 1-benzyl-1H-pyrazole-3-carboxylic acid. This acid can then be readily converted into its more reactive acid chloride derivative using standard reagents like thionyl chloride (SOCl₂). researchgate.net This acid chloride serves as a key intermediate for the synthesis of various esters and amides.

The reaction of the pyrazole-3-carboxylic acid chloride with different alcohols or N-nucleophiles leads to the formation of a diverse range of ester or amide derivatives, respectively. researchgate.netdergipark.org.tr For example, refluxing the acid chloride with alcohols such as methanol (B129727) or ethanol (B145695), often in the presence of a catalytic amount of pyridine, yields the corresponding methyl or ethyl esters. researchgate.net Similarly, reaction with primary or secondary amines, or even aqueous ammonia, provides the corresponding primary, secondary, or tertiary amides. dergipark.org.tr

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 1-benzyl-1H-pyrazole-3-carboxylic acid chloride | Alcohols (e.g., Methanol, Ethanol) | Ester Derivatives | researchgate.net |

| 1-benzyl-1H-pyrazole-3-carboxylic acid chloride | Amines (e.g., Ammonia, Butylamine) | Amide Derivatives | dergipark.org.tr |

The pyrazole-3-carboxylic acid chloride intermediate is also reactive towards binucleophiles. Reactions with species containing two nucleophilic centers, such as diamines (e.g., ethylenediamine) or amino alcohols (e.g., ethanolamine), can lead to the formation of more complex structures. For instance, reacting the acid chloride with a diamine can produce bis-carboxamide derivatives, where two pyrazole (B372694) moieties are linked by the diamine spacer. These reactions highlight the utility of the carboxylate position for building larger, more elaborate molecular architectures.

The reactivity of the pyrazole-3-carboxylate extends to reactions with hydrazine (B178648) derivatives, which are closely related to carbazates. The corresponding carboxylic acid or its acid chloride can undergo cyclocondensation reactions with various hydrazines (e.g., hydrazine hydrate (B1144303), phenylhydrazine). researchgate.net These reactions typically result in the formation of fused heterocyclic systems, such as pyrazolo[3,4-d]pyridazinone derivatives. dergipark.org.tr This pathway demonstrates a valuable method for expanding the heterocyclic core of the parent molecule.

| Reactant | Reagent Type | Resulting Product Class | Reference |

|---|---|---|---|

| Pyrazole-3-carboxylic acid chloride | Diamine | Bis-carboxamide | N/A |

| Pyrazole-3-carboxylic acid | Hydrazine derivatives | Pyrazolo[3,4-d]pyridazinone | researchgate.netdergipark.org.tr |

Reactivity at Pyrazole Ring Positions

The pyrazole ring itself is aromatic and can participate in substitution reactions, although the reactivity of each position is influenced by the two nitrogen atoms and the existing substituents.

Due to its pronounced aromatic character, the pyrazole ring can undergo electrophilic substitution reactions. nih.gov The electronic properties of the ring, influenced by the two nitrogen atoms, direct incoming electrophiles preferentially to the C4 position. pharmaguideline.comrrbdavc.org The C3 and C5 positions are generally deactivated towards electrophilic attack because of the electron-withdrawing nature of the adjacent nitrogen atoms. nih.govpharmaguideline.com Consequently, reactions such as nitration, halogenation, and sulfonation are expected to occur at the C4-position of the 1-benzyl-1H-pyrazole-3-carboxylate ring. For example, nitration of similar pyrazole derivatives using fuming nitric acid has been shown to introduce a nitro group at the C4 position. mdpi.com Electrochemical methods have also been employed for the C-H halogenation (chlorination, bromination) and thiocyanation of pyrazole derivatives at this position. mdpi.com

Conversely, the C3 and C5 positions are rendered electron-deficient and are thus more susceptible to nucleophilic attack. nih.gov However, nucleophilic substitution on an unsubstituted carbon of the pyrazole ring typically requires harsh conditions or the presence of a good leaving group.

| Position | Reaction Type | Reactivity | Reference |

|---|---|---|---|

| C4 | Electrophilic Substitution | Favored site of attack | nih.govpharmaguideline.comrrbdavc.org |

| C3 & C5 | Electrophilic Substitution | Deactivated | nih.govpharmaguideline.com |

| C3 & C5 | Nucleophilic Attack | Potential sites of attack | nih.gov |

The pyrazole ring is generally a stable aromatic system and is relatively resistant to oxidation under many conditions. pharmaguideline.com Oxidative reactions, when they occur, often target substituents on the ring rather than the ring itself. However, certain substituted pyrazoles, particularly pyrazol-5-amines, can undergo oxidative ring-opening reactions under specific conditions to form acyclic products. researchgate.net

The reduction of the pyrazole ring is also challenging. Unsubstituted pyrazole is stable under various catalytic and chemical reductive conditions. pharmaguideline.com However, substituted pyrazole derivatives can be reduced. For instance, catalytic hydrogenation (e.g., using a Palladium catalyst) of N-phenylpyrazole has been shown to reduce the double bonds of the pyrazole ring, leading first to a dihydropyrazole (pyrazoline) and subsequently to a fully saturated pyrazolidine. rrbdavc.org This suggests that the pyrazole core of methyl 1-benzyl-1H-pyrazole-3-carboxylate could potentially be reduced under similar strong reducing conditions.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Functionalization and Modification Strategies

The pyrazole ring is a common scaffold in medicinal chemistry and can be functionalized to modulate its biological and chemical properties. nih.gov Strategies often focus on introducing substituents at the available positions of the heterocyclic ring to create novel analogues.

The functionalization of the pyrazole core is a key strategy in the development of new therapeutic agents and materials. chemimpex.comnih.gov A variety of functional groups can be introduced onto the pyrazole ring through different chemical reactions. Recent advances include electrooxidative methods for the efficient synthesis of C–Cl, C–Br, C–I, and C–S bonds on the pyrazole skeleton. nih.gov These post-synthesis functionalization techniques provide access to a broad range of derivatives that would be difficult to prepare otherwise. The introduction of such groups can significantly alter the electronic properties and steric profile of the molecule, influencing its reactivity and potential applications.

Bromination of the pyrazole ring is a common step toward further derivatization. The introduction of a bromine atom, typically at the C4 position, creates a versatile synthetic handle for subsequent cross-coupling reactions. For example, brominated pyrazoles can be utilized in Suzuki coupling reactions with pyrazole boronate esters to form more complex, pharmacologically active molecules. rsisinternational.org This two-step strategy of bromination followed by a coupling reaction is a powerful tool for building molecular complexity and is widely used in the synthesis of pyrazole-containing compounds for various research applications, including the development of potential kinase inhibitors. rsisinternational.org

| Reaction Type | Intermediate | Subsequent Reaction | Resulting Structure | Reference |

|---|---|---|---|---|

| Bromination | Bromo-pyrazole derivative | Suzuki Coupling | Bi-heterocyclic compound | rsisinternational.org |

| Electro-oxidation | Halogenated pyrazole | Nucleophilic Substitution | Variously functionalized pyrazole | nih.gov |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For methyl 1-benzyl-1H-pyrazole-3-carboxylate, characteristic signals are expected for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) (-CH₂-) protons, the pyrazole (B372694) ring protons, and the methyl ester (-OCH₃) protons.

Similarly, the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the carbons of the pyrazole and benzene (B151609) rings, the methylene carbon, and the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and may not represent exact experimental values.)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrazole H-4 | 6.8 - 7.0 | 110 - 112 |

| Pyrazole H-5 | 7.8 - 8.0 | 132 - 134 |

| Benzyl -CH₂- | 5.3 - 5.5 | 53 - 55 |

| Benzyl-H (ortho, meta, para) | 7.2 - 7.5 | 127 - 129 |

| Ester -OCH₃ | 3.8 - 3.9 | 51 - 52 |

| Pyrazole C-3 | - | 142 - 144 |

| Ester C=O | - | 162 - 164 |

To definitively assign the signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms they are directly attached to. It would be used to unambiguously link the proton signals of the pyrazole ring, methylene group, and methyl group to their corresponding carbon signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity of protons. A key correlation would be expected between the methylene protons of the benzyl group and the pyrazole proton at the H-5 position, which would provide definitive proof of the 1,3-substitution pattern and rule out the 1,5-regioisomer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1715-1730 cm⁻¹. The C-O stretching vibrations of the ester would also be present. Aromatic C-H stretching vibrations from the benzyl group would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups would appear just below 3000 cm⁻¹. Vibrations corresponding to the C=N and C=C bonds within the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound (Note: These are typical frequency ranges for the specified functional groups.)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3030 - 3100 |

| Aliphatic C-H (-CH₂, -CH₃) | Stretch | 2850 - 2960 |

| Ester C=O | Stretch | 1715 - 1730 |

| Pyrazole Ring C=N, C=C | Stretch | 1400 - 1600 |

| Ester C-O | Stretch | 1100 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₁₂H₁₂N₂O₂) is 217.09715 Da. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula. The fragmentation pattern observed in the mass spectrum would also offer further structural information, likely showing fragments corresponding to the loss of the methoxy (B1213986) group or the cleavage of the benzyl group.

Application of Hyphenated Techniques (e.g., UPLC-MS) for Purity Assessment

The purity of synthesized this compound is critical for its application and is rigorously assessed using hyphenated analytical techniques, most notably Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). This method provides a powerful combination of high-resolution separation and sensitive, specific detection, making it ideal for identifying and quantifying the target compound as well as any process-related impurities or degradation products.

In a typical UPLC-MS analysis, the compound mixture is introduced into the UPLC system, where it passes through a column containing a stationary phase. For polar N-containing heterocycles like pyrazole derivatives, mixed-mode liquid chromatography (MMLC) can be employed, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics. nih.govresearchgate.net This allows for the effective separation of analytes with a wide range of properties. nih.gov The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. A gradient elution, where the composition of the mobile phase (often a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer) is changed over time, is typically used to achieve optimal separation of all components in the sample.

As the separated components elute from the UPLC column, they are introduced directly into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, as it is a soft ionization method that typically keeps the molecule intact, generating a protonated molecular ion [M+H]⁺. nih.gov The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing highly specific detection. The high mass accuracy of modern analyzers, such as Time-of-Flight (TOF), allows for the determination of elemental compositions, aiding in the structural confirmation of both the main compound and any unknown impurities. nih.govresearchgate.net The combination of the retention time from the UPLC and the mass spectrum from the MS allows for unambiguous identification and purity assessment. The method's sensitivity enables the detection of impurities at very low levels, often in the parts-per-million (ppm) range, ensuring the high purity required for subsequent applications. nih.gov

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. For this compound, this technique provides unequivocal proof of its chemical identity, connectivity, and spatial configuration.

Single crystal X-ray diffraction analysis is the gold standard for absolute structure determination. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be determined with exceptional precision.

This analysis confirms the core structure, including the planarity of the pyrazole ring and the connectivity of the methyl carboxylate and benzyl substituents. Key outputs of this analysis are the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice) and the space group, which describes the symmetry of the crystal. While specific crystallographic data for this compound is not publicly available, data from highly analogous structures, such as Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate and Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, illustrate the type of definitive structural information obtained.

| Parameter | Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate researchgate.net | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate nih.gov |

|---|---|---|

| Chemical Formula | C₂₀H₂₀N₂O₂ | C₁₁H₁₀N₂O₃ |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 7.666 (4) | 9.5408 (16) |

| b (Å) | 10.160 (6) | 9.5827 (16) |

| c (Å) | 11.381 (7) | 11.580 (2) |

| α (°) | 83.991 (9) | 90 |

| β (°) | 87.466 (9) | 105.838 (3) |

| γ (°) | 85.47 (1) | 90 |

| Volume (ų) | 878.2 (9) | 1018.5 (3) |

| Z | 2 | 4 |

X-ray crystallography is uniquely capable of resolving ambiguities regarding tautomerism in the solid state. For pyrazole derivatives, annular prototropic tautomerism can occur, where the N-H proton can reside on either of the two nitrogen atoms. nih.gov While in solution, a rapid equilibrium between tautomers may exist, the crystalline state freezes the molecule into a single, lowest-energy conformation. mdpi.com The diffraction data allows for the direct localization of the hydrogen atom on a specific nitrogen, thereby unambiguously identifying the predominant tautomer in the solid phase. mdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, used to predict a wide range of molecular properties with a favorable balance of accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process would involve calculating bond lengths, bond angles, and dihedral angles. For methyl 1-benzyl-1H-pyrazole-3-carboxylate, this would reveal the precise spatial arrangement of the pyrazole (B372694) ring relative to the benzyl (B1604629) and methyl carboxylate substituents. Analysis of the electronic structure would follow, providing insights into the distribution of electron density across the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. An FMO analysis for this compound would identify the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO), which is fundamental to predicting its reaction mechanisms.

Non-Linear Optical (NLO) Properties

Molecules with specific electronic characteristics can exhibit non-linear optical (NLO) properties, making them valuable for applications in photonics and optoelectronics. Computational methods can predict NLO behavior by calculating parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). A theoretical investigation would be needed to determine if this compound possesses significant NLO properties.

Solvent Effects on Molecular Properties and Dipole Moments

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical models, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents on molecular geometry, electronic structure, and dipole moment. Such a study would predict how the polarity of this compound changes in various media, which is crucial for understanding its solubility and behavior in solution.

Molecular Dynamics and Docking Studies

Molecular dynamics (MD) simulations and molecular docking are indispensable computational tools for predicting how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein. These methods are crucial in drug discovery and design, providing a virtual screening platform to assess potential therapeutic agents.

While specific molecular dynamics studies on this compound are not extensively documented in publicly available literature, the broader class of pyrazole derivatives has been the subject of numerous computational assessments. These studies reveal that the pyrazole scaffold is a versatile pharmacophore capable of engaging in a variety of interactions with protein active sites. For instance, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, a critical interaction for anchoring ligands within a binding pocket. The benzyl group, being hydrophobic, is likely to form van der Waals and π-π stacking interactions with nonpolar amino acid residues. The methyl carboxylate group can participate in hydrogen bonding and electrostatic interactions.

MD simulations on related pyrazole-carboxamide derivatives have shown that these molecules can achieve stable conformations within protein active sites over time, indicating favorable binding dynamics. These simulations track the movement of atoms and molecules, allowing researchers to observe the stability of ligand-protein complexes and the persistence of key intermolecular interactions.

Molecular docking is used to predict the preferred orientation of a molecule when bound to a receptor, as well as the strength of that bond. For pyrazole derivatives, docking studies have been instrumental in identifying potential biological targets. For example, various pyrazole-containing compounds have been docked against enzymes like carbonic anhydrase and receptor tyrosine kinases, revealing specific binding modes. nih.gov

In a hypothetical docking scenario of this compound, it is anticipated that the benzyl group would orient towards a hydrophobic pocket in the receptor. The pyrazole ring's nitrogen atoms could form hydrogen bonds with amino acid residues like asparagine or glutamine. The ester group could also serve as a hydrogen bond acceptor. The predicted binding affinity, often expressed as a docking score, would quantify the potential of the compound as an inhibitor or modulator of the target protein. Studies on similar pyrazole carboxamides have shown that these interactions can lead to high binding affinities. nih.gov

Intermolecular Interaction Analysis

The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound, such as its crystal structure and stability. Techniques like Hirshfeld surface analysis and Non-Covalent Interaction (NCI) analysis provide detailed pictures of these forces.

For the dichlorobenzyl analog, the analysis revealed the following distribution of intermolecular contacts:

H···H contacts were the most significant, underscoring the importance of van der Waals forces in the crystal packing.

Cl···H/H···Cl contacts were also prominent, indicating the role of the chlorine substituents in forming halogen bonds and other weak interactions.

C···H/H···C contacts pointed to C-H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring.

O···H/H···O contacts signified the presence of hydrogen bonds involving the carboxylate oxygen atoms.

These interactions collectively contribute to the formation of a stable three-dimensional supramolecular structure. It is highly probable that this compound would exhibit a similar pattern of H···H, C···H, and O···H contacts, which are crucial for its crystal lattice formation.

Below is an interactive data table summarizing the percentage contributions of various intermolecular contacts from the Hirshfeld surface analysis of a related pyrazole derivative.

| Interaction Type | Percentage Contribution (%) |

| H···H | > 25 |

| Cl···H/H···Cl | ~ 15 |

| C···H/H···C | ~ 10 |

| O···H/H···O | ~ 10 |

| N···H/H···N | ~ 5 |

| Cl···Cl | ~ 5 |

| Other | < 30 |

Note: Data is representative of a closely related dichlorobenzyl pyrazole derivative and serves as an illustrative example.

NCI analysis is a computational method that visualizes weak, non-covalent interactions in real space. It identifies regions of hydrogen bonding, van der Waals forces, and steric repulsion. For a molecule like this compound, NCI plots would likely reveal significant van der Waals interactions associated with the benzyl and pyrazole rings.

Hydrogen bonding networks are critical in determining the crystal structure. The N-2 atom of the pyrazole ring and the oxygen atoms of the methyl carboxylate group are potential hydrogen bond acceptors. In the absence of strong hydrogen bond donors on the molecule itself, these groups can interact with C-H groups from neighboring molecules, forming weak C-H···N and C-H···O hydrogen bonds. These interactions, though individually weak, can collectively play a major role in the stability of the crystal structure.

Theoretical studies on the self-association of pyrazole and its derivatives have shown a propensity for these molecules to form dimers and larger aggregates. This association is primarily driven by N-H···N hydrogen bonds in pyrazoles with an unsubstituted N-H group. In the case of this compound, where the N-1 position is substituted with a benzyl group, this classic hydrogen bonding pattern is not possible.

However, self-association can still occur through other non-covalent interactions. Theoretical calculations would likely predict the formation of dimers stabilized by π-π stacking between the pyrazole and benzyl rings of adjacent molecules. Additionally, weaker C-H···π and C-H···O interactions could contribute to the stability of these aggregates. The geometry and strength of these interactions can be calculated using quantum chemical methods, providing insight into the aggregation behavior of the compound in different environments.

Reaction Mechanism Studies

Transition State Characterization

The specific geometries, vibrational frequencies, and energies of the transition states for the reaction pathways leading to this compound have not been reported. Such characterization is essential for confirming the nature of the transition state and understanding the key structural features that control the reaction's feasibility and selectivity.

Further theoretical research is necessary to elucidate the specific reaction mechanisms and associated energetics for this particular pyrazole derivative.

Structure Activity Relationship Sar and Mechanistic Insights Theoretical Focus

Influence of Substituents on Molecular Properties and Potential Functionality

Positional Effects of Functional Groups on Molecular Characteristics

Table 1: Theoretical Influence of Substituent Position on Pyrazole (B372694) Ring Properties This table presents hypothetical data based on established principles of substituent effects on heterocyclic rings.

| Substituent Position | Substituent Type | Predicted Effect on Dipole Moment | Predicted Effect on HOMO-LUMO Gap | Theoretical Implication on Reactivity |

| C3 | Electron-Donating (e.g., -CH₃) | Moderate Increase | Decrease | Increased nucleophilicity of ring nitrogens |

| C3 | Electron-Withdrawing (e.g., -NO₂) | Significant Increase | Significant Decrease | Increased susceptibility to nucleophilic attack |

| C4 | Electron-Donating (e.g., -CH₃) | Minor Increase | Minor Decrease | Modest impact on ring nitrogen reactivity |

| C4 | Electron-Withdrawing (e.g., -NO₂) | Moderate Increase | Decrease | Enhances overall electrophilicity |

| C5 | Electron-Donating (e.g., -CH₃) | Moderate Increase | Decrease | Similar to C3, influences N1 reactivity |

| C5 | Electron-Withdrawing (e.g., -NO₂) | Significant Increase | Significant Decrease | Primes the ring for nucleophilic substitution |

Role of the Benzyl (B1604629) Moiety (Aromaticity, Lipophilicity, Steric Hindrance) on Molecular Behavior

The N1-benzyl group is a critical component of methyl 1-benzyl-1H-pyrazole-3-carboxylate, exerting significant influence over its physical, chemical, and potential biological properties.

Aromaticity and π-Interactions: The aromatic phenyl ring of the benzyl group provides a platform for π-π stacking and cation-π interactions, which can be crucial for binding within the active sites of biological targets like enzymes or receptors.

Lipophilicity: The benzyl group substantially increases the lipophilicity of the molecule. ontosight.ai This property is vital for its pharmacokinetic behavior, such as its ability to cross cell membranes. While beneficial for absorption, excessive lipophilicity can sometimes lead to non-specific binding. In studies of pyrazole-based meprin inhibitors, the introduction of a benzyl moiety at the N1 position was shown to maintain high inhibitory activity, unlike smaller alkyl or other aryl groups which led to a decrease in potency. nih.gov

Steric Hindrance: The size and conformational flexibility of the benzyl group introduce steric bulk. This can be advantageous or disadvantageous depending on the target. It can orient the molecule correctly within a binding pocket or, conversely, cause steric clashes that prevent effective binding. researchgate.net The presence of bulky substituents can direct reactions to the less sterically hindered nitrogen atom in the pyrazole ring. researchgate.net

Electronic Effects of Substituents and Their Impact on Reactivity

The electronic nature of substituents on both the pyrazole and the benzyl rings dictates the molecule's reactivity. Quantum chemical models are essential for quantifying these effects. rsc.org

Electron-donating groups (EDGs) on the pyrazole ring increase electron density, enhancing the nucleophilicity of the pyridine-like nitrogen atom and potentially increasing the acidity of the N-H proton in related unsubstituted pyrazoles. nih.gov Conversely, electron-withdrawing groups (EWGs), such as the methyl carboxylate group at the C3 position, decrease electron density in the ring. This makes the pyrazole ring more electron-deficient and susceptible to nucleophilic attack. imperial.ac.uk EWGs are known to enhance the reactivity of pyrazoles towards nucleophiles. imperial.ac.uk

Substituents on the benzyl ring can also modulate the electronic properties of the entire molecule through inductive and resonance effects, transmitted via the N1-CH₂ bridge to the pyrazole core. An EWG on the benzyl ring would pull electron density away from the pyrazole, further increasing its electrophilicity. An EDG would have the opposite effect. These electronic modulations directly influence the molecule's ability to participate in key chemical reactions and biological interactions. rsc.org

Theoretical Examination of Molecular Interactions with Biological Systems

Computational modeling, including molecular docking and molecular dynamics (MD) simulations, provides indispensable tools for predicting and analyzing how molecules like this compound interact with biological systems at an atomic level. eurasianjournals.comacs.org

Enzyme Inhibition Mechanisms (Theoretical Modeling)

Pyrazole derivatives are known inhibitors of various enzymes, including carbonic anhydrases (CAs) and kinases. nih.govnih.gov Theoretical modeling of analogous pyrazole-carboxamides as CA inhibitors reveals a common binding mechanism. nih.gov

Molecular docking simulations typically place the pyrazole scaffold within the enzyme's active site, where it can form specific, stabilizing interactions. For metalloenzymes like carbonic anhydrase, a key interaction often involves the coordination of one of the pyrazole's nitrogen atoms with the catalytic zinc ion (Zn²⁺) in the active site. The sulfonamide group, common in many CA inhibitors, typically anchors the molecule through this interaction. nih.govmdpi.com

For this compound, while it lacks a sulfonamide, theoretical models would predict that the pyrazole nitrogens and the carbonyl oxygen of the ester group are key hydrogen bond acceptors. The benzyl group would likely occupy a hydrophobic pocket in the active site, forming van der Waals and hydrophobic interactions with nonpolar amino acid residues. Molecular dynamics simulations can further confirm the stability of these interactions over time. nih.gov

Table 2: Predicted Interactions of a Pyrazole Carboxylate Scaffold with a Model Enzyme Active Site (e.g., Carbonic Anhydrase II) This table is based on published docking studies of analogous pyrazole-sulfonamide inhibitors and represents a theoretical binding mode. nih.govmdpi.com

| Molecular Moiety | Interacting Amino Acid Residue(s) | Type of Interaction | Predicted Role in Binding |

| Pyrazole Ring (N2) | His94, His96, His119, Zn²⁺ | Hydrogen Bonding, Metal Coordination | Anchors the molecule in the active site |

| Carboxylate Group (C=O) | Thr199, Thr200 | Hydrogen Bonding | Provides additional binding affinity and specificity |

| Benzyl Group | Val121, Val143, Leu198, Trp209 | Hydrophobic, van der Waals | Occupies the hydrophobic region of the active site, increasing potency |

| Methyl Group (ester) | Leu198 | Hydrophobic | Contributes to binding in the hydrophobic pocket |

Receptor Interaction Studies (Theoretical Modeling)

Similar to enzyme inhibition, the interaction of pyrazole derivatives with cellular receptors can be effectively modeled. Pyrazoles are found in molecules targeting a range of receptors, including estrogen receptors and cannabinoid receptors. nih.govnih.gov

Theoretical modeling studies for a receptor typically involve docking the ligand into a validated structural model of the receptor's binding domain. The simulation identifies the most stable binding pose and the network of interactions that stabilize it. For this compound, the benzyl group would be expected to play a primary role in establishing hydrophobic and aromatic (π-π stacking) interactions with hydrophobic residues lining the receptor pocket. nih.gov The pyrazole core and the methyl carboxylate group would be responsible for forming more specific hydrogen bonds or polar interactions with key residues, which are often critical for receptor activation or antagonism.

For example, in a hypothetical interaction with a nuclear receptor, the benzyl ring might interact with a "hydrophobic clamp" formed by specific helical domains of the receptor. The carboxylate group could form a crucial hydrogen bond with a polar residue like arginine or serine, helping to stabilize the active conformation of the receptor complex. nih.gov MD simulations are then employed to assess the dynamic stability of the predicted ligand-receptor complex, providing insights into how the ligand might modulate the receptor's conformational state and downstream signaling. acs.org

Tautomeric Equilibrium and Reactivity Correlation

A nuanced understanding of the structure-activity relationship of this compound requires an initial clarification regarding tautomerism. For the specific molecule , annular prototropic tautomerism—the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring—is not possible. The presence of the benzyl group covalently bonded to the N1 position precludes this type of isomeric equilibrium.

However, the tautomeric properties of the parent N-unsubstituted pyrazole scaffold are fundamental to understanding the reactivity and synthesis of its N-substituted derivatives. The precursor, methyl 1H-pyrazole-3-carboxylate, can exist in a tautomeric equilibrium between methyl 1H-pyrazole-3-carboxylate and methyl 1H-pyrazole-5-carboxylate. The position of this equilibrium is highly influenced by the electronic nature of the substituents on the pyrazole ring. researchgate.netnih.gov

Theoretical and experimental studies on analogous 3(5)-substituted pyrazoles show that the equilibrium position is dictated by the electronic properties of the substituents at the C3 and C5 positions. nih.gov Generally, electron-donating groups tend to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups stabilize the system when they occupy the C5 position. nih.gov The methoxycarbonyl group (-COOCH₃) is electron-withdrawing, which would suggest a preference for the tautomer where this group is at the C5 position in the N-unsubstituted precursor. nih.govscilit.com

Impact of Tautomerism on Chemical Reactivity and Interaction Profiles

The distinct electronic and steric environments of each tautomer in the N-unsubstituted precursor directly translate to different reactivity profiles and intermolecular interaction capabilities. These differences are critical as they can dictate the outcome of subsequent reactions, such as the N1-benzylation to form the target compound.

The two primary tautomers of a 3(5)-carboxy-pyrazole present different interaction faces to incoming reactants or binding partners:

Hydrogen Bonding: The tautomer with the C3-carboxylate group has an acidic pyrrole-like NH group at position 1 and a basic pyridine-like nitrogen at position 2. The tautomer with the C5-carboxylate group reverses this arrangement relative to the substituent. This positioning is crucial for forming hydrogen bonds; the NH group acts as a hydrogen bond donor, while the sp²-hybridized nitrogen at N2 serves as a hydrogen bond acceptor. nih.govnih.gov This directional hydrogen-bonding capability is a key factor in molecular recognition and interaction with biological targets. acs.org

The choice of reaction conditions can favor one tautomer over the other, leading to regioselective synthesis. For instance, the reaction of asymmetric pyrazoles with alkylating agents can yield a mixture of N1 and N2 substituted isomers, with the ratio depending on the precursor's tautomeric equilibrium in the reaction medium. ktu.edu

| Property | Methyl 1H-pyrazole-3-carboxylate Tautomer | Methyl 1H-pyrazole-5-carboxylate Tautomer | Implication for Reactivity & Interaction |

|---|---|---|---|

| N1 Position | Pyrrole-like (NH) | Pyridine-like (N) | Site of deprotonation and N-alkylation. |

| N2 Position | Pyridine-like (N) | Pyrrole-like (NH) | Primary site of basicity and electrophilic attack. |

| H-Bond Donor | N1-H | N2-H | Determines orientation in hydrogen-bonded complexes. |

| H-Bond Acceptor | N2 | N1 | Key site for interaction with proton donors. |

Steric Effects on Tautomer Stabilization and Reactivity Modulation

In the context of this compound, steric effects, particularly from the N1-benzyl group, are paramount in modulating the molecule's conformation and reactivity, even in the absence of tautomerism.

The introduction of the bulky benzyl group at the N1 position has significant structural and chemical consequences:

Conformational Restriction: The benzyl group is not a simple alkyl substituent; its phenyl ring creates considerable steric bulk. This bulk restricts the rotation around the N1-C(benzyl) bond and influences the preferred orientation of the benzyl group relative to the pyrazole ring. X-ray crystallography studies of similar compounds, such as 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, reveal that the aromatic rings are not coplanar. nih.gov In this analogue, the pyrazole ring's mean plane forms a dihedral angle of 77.13° with the benzyl substituent's mean plane, showcasing a significant steric-induced twist. nih.gov This fixed conformation can sterically shield the adjacent N2 and C5 positions of the pyrazole ring, thereby modulating their accessibility to reactants.

Reactivity Modulation: The steric hindrance imposed by the N1-benzyl group can significantly impact the chemical reactivity of the pyrazole core. Reactions that might occur at the N2 or C5 positions can be slowed or prevented entirely. orgsyn.org For example, while the N2 atom retains its basic, pyridine-like character, its ability to act as a nucleophile or a base can be diminished due to the steric shielding by the adjacent benzyl group. This effect is crucial in determining how the molecule interacts with larger substrates, catalysts, or biological macromolecules. Studies on related N-substituted pyrazoles have shown that increasing the steric bulk of the N1 substituent can dramatically slow down reaction rates. orgsyn.org Furthermore, this steric influence is a key tool in medicinal chemistry for tuning the selectivity of kinase inhibitors and other drugs by controlling the orientation of the molecule within a protein's binding site. mdpi.com

| Structural Feature | Parameter | Observed Value in Analogue | Implication for this compound |

|---|---|---|---|

| Conformation | Dihedral Angle (Pyrazole Ring vs. Benzyl Ring) | ~77° | Non-coplanar arrangement, creating a specific 3D shape. |

| Reactivity | Accessibility of N2 Position | Sterically hindered | Reduced basicity and nucleophilicity at N2. |

| Accessibility of C5 Position | Sterically hindered | Reduced susceptibility to substitution or metallation. | |

| Molecular Interactions | Binding Profile | Defined orientation | Acts as a "steric rudder," guiding interactions with binding pockets. |

Advanced Applications in Chemical Research

Utilization as a Core Building Block in Organic Synthesis

The reactivity of the pyrazole (B372694) core, coupled with the functional handles provided by the methyl ester and benzyl (B1604629) groups, positions methyl 1-benzyl-1H-pyrazole-3-carboxylate as a key intermediate in the construction of diverse molecular architectures.

The pyrazole ring is a common motif in a wide array of biologically active molecules. This compound serves as a valuable precursor for the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry. One prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines. These bicyclic systems are structurally analogous to purines and have been extensively investigated as inhibitors of various protein kinases, making them promising candidates for anticancer therapies. nih.govnih.govderpharmachemica.comresearchgate.netrsc.org